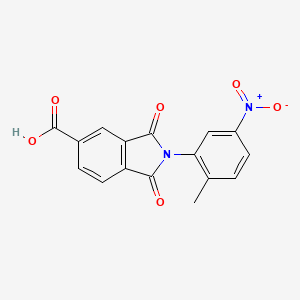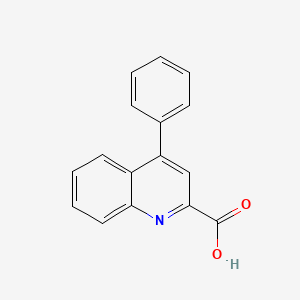![molecular formula C18H17ClN2 B8788231 Quinazoline, 4-chloro-2-[4-(1,1-dimethylethyl)phenyl]- CAS No. 59455-94-6](/img/structure/B8788231.png)
Quinazoline, 4-chloro-2-[4-(1,1-dimethylethyl)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinazoline, 4-chloro-2-[4-(1,1-dimethylethyl)phenyl]- is a derivative of quinazoline, a heterocyclic compound with a double-ring structure consisting of a benzene ring fused to a pyrimidine ring. Quinazoline derivatives are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline derivatives typically involves the condensation of anthranilic acid or its derivatives with various reagents. For Quinazoline, 4-chloro-2-[4-(1,1-dimethylethyl)phenyl]-, one common method involves the reaction of 4-chloroanthranilic acid with triethyl orthoformate to form the corresponding quinazoline derivative .
Industrial Production Methods
Industrial production of quinazoline derivatives often employs scalable and efficient synthetic routes. The use of acid chlorides, anhydrides, and formates in cyclization reactions allows for the preparation of various 2,4-disubstituted quinazoline derivatives in moderate to good yields . These methods are flexible and can be adapted for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Quinazoline, 4-chloro-2-[4-(1,1-dimethylethyl)phenyl]- undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Cyclization Reactions: Cyclization with acid chlorides or anhydrides can form fused heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include hydrochloric acid, triethyl orthoformate, formamide, and various nucleophiles. Reaction conditions often involve elevated temperatures and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include substituted quinazolines, quinazoline N-oxides, and fused heterocyclic systems .
Applications De Recherche Scientifique
Quinazoline, 4-chloro-2-[4-(1,1-dimethylethyl)phenyl]- has several scientific research applications:
Mécanisme D'action
The mechanism of action of Quinazoline, 4-chloro-2-[4-(1,1-dimethylethyl)phenyl]- involves its interaction with molecular targets such as tyrosine kinases. By inhibiting these enzymes, the compound can interfere with cellular signaling pathways that are crucial for cancer cell proliferation and survival . The compound may also interact with other molecular targets, contributing to its anti-inflammatory and antimicrobial activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other quinazoline derivatives such as:
Erlotinib: An anti-cancer drug that inhibits the epidermal growth factor receptor (EGFR) tyrosine kinase.
Gefitinib: Another EGFR inhibitor used in the treatment of non-small cell lung cancer.
Prazosin: An alpha-adrenergic blocker used to treat hypertension and benign prostatic hyperplasia.
Uniqueness
Quinazoline, 4-chloro-2-[4-(1,1-dimethylethyl)phenyl]- is unique due to its specific substituents, which confer distinct biological activities and pharmacological properties. Its ability to inhibit multiple molecular targets makes it a versatile compound in medicinal chemistry .
Propriétés
Numéro CAS |
59455-94-6 |
|---|---|
Formule moléculaire |
C18H17ClN2 |
Poids moléculaire |
296.8 g/mol |
Nom IUPAC |
2-(4-tert-butylphenyl)-4-chloroquinazoline |
InChI |
InChI=1S/C18H17ClN2/c1-18(2,3)13-10-8-12(9-11-13)17-20-15-7-5-4-6-14(15)16(19)21-17/h4-11H,1-3H3 |
Clé InChI |
FYLZBCRPYWYANT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

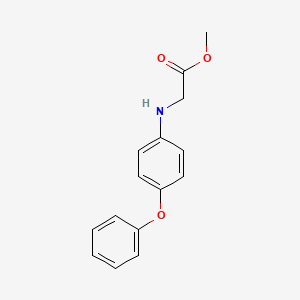
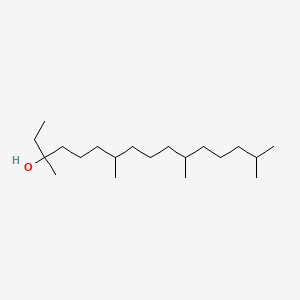
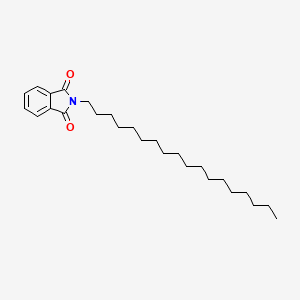

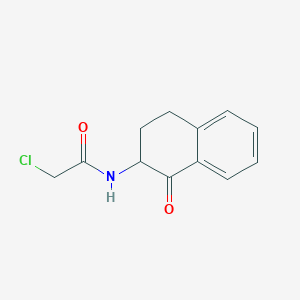
![4-Cyclopropyl-3,4-dihydro-2H-benzo[1,4]oxazine](/img/structure/B8788179.png)
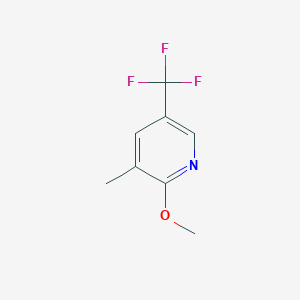
![5-azido-4-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8788191.png)

![3,5-Diamino-4-[(2-Chlorophenyl)Hydrazono]Pyrazole](/img/structure/B8788212.png)
